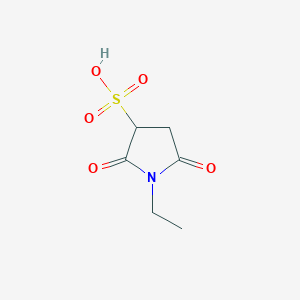
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid is a chemical compound with the molecular formula C6H9NO5S It is a derivative of pyrrolidine, characterized by the presence of an ethyl group, two oxo groups, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the reaction of pyrrolidine derivatives with sulfonating agents. One common method includes the reaction of 1-ethylpyrrolidine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles such as amines or thiols replace the sulfonic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted pyrrolidine derivatives.
Scientific Research Applications
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid: Similar structure but with a hydroxyl group instead of an ethyl group.
1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid: Contains an acetoxy group instead of an ethyl group.
Uniqueness
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The ethyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity towards enzymes and receptors.
Properties
CAS No. |
779266-58-9 |
|---|---|
Molecular Formula |
C6H9NO5S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
1-ethyl-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C6H9NO5S/c1-2-7-5(8)3-4(6(7)9)13(10,11)12/h4H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
OKOVUUMELHBCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


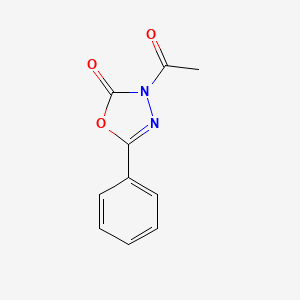
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
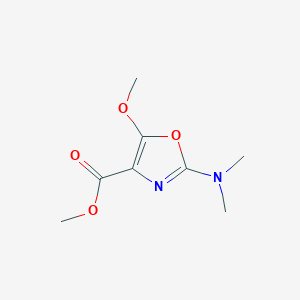
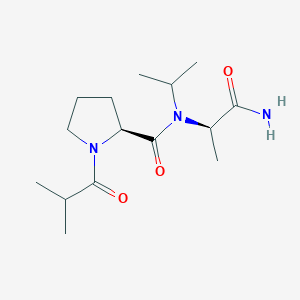
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)

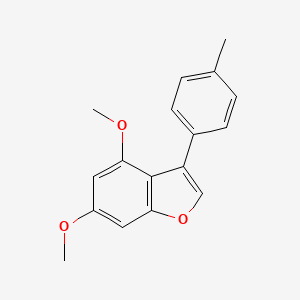
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
